2-(Hydroxymethyl)-3-pentadecylphenol
Description
Contextualization within the Phenolic Lipid Class
Phenolic lipids are a broad class of naturally occurring amphiphilic compounds, characterized by a hydrophilic phenolic ring and a long hydrophobic alkyl chain. chemicalbook.com These compounds are synthesized by a variety of organisms, including plants, bacteria, and fungi. chemicalbook.com 3-Pentadecylphenol (B1217947), the precursor to 2-(Hydroxymethyl)-3-pentadecylphenol, is a well-known phenolic lipid. chemicalbook.com
The introduction of a hydroxymethyl (-CH₂OH) group onto the phenolic ring of 3-pentadecylphenol, creating this compound, alters its chemical reactivity and physical properties. This functionalization is a key area of investigation, particularly in how it influences the behavior of the parent molecule in polymerization reactions.
Table 1: Classification of Related Phenolic Lipids
| Compound Name | Parent Phenol (B47542) | Alkyl Chain Length | Functional Groups |
| 3-Pentadecylphenol | Phenol | 15 | Hydroxyl |
| Urushiol | Catechol | 15 or 17 | Two Hydroxyls, Alkyl chain with varying saturation |
| Cardanol (B1251761) | Phenol | 15 | Hydroxyl, Alkyl chain with varying saturation |
| This compound | 3-Pentadecylphenol | 15 | Hydroxyl, Hydroxymethyl |
Significance in Natural Products Chemistry Research
The significance of this compound in natural products chemistry stems from its semi-synthetic nature, being derived from a readily available natural precursor. 3-Pentadecylphenol is a major component of cashew nut shell liquid (CNSL), a byproduct of the cashew industry. chemicalbook.com The hydrogenation of cardanol, another constituent of CNSL, yields 3-pentadecylphenol. chemicalbook.com
The chemical modification of abundant natural products like 3-pentadecylphenol into value-added derivatives such as this compound is a prominent theme in contemporary green chemistry research. This approach leverages renewable resources to create functional molecules for various applications.
Overview of Current Research Landscape Pertaining to this compound
The current research landscape for this compound is predominantly focused on its role in the synthesis and modification of phenolic resins. mdpi.com Phenolic resins are synthetic polymers known for their high thermal stability, chemical resistance, and flame retardant properties. mdpi.com However, they can also be brittle. mdpi.com
Recent studies have explored the use of 3-pentadecylphenol as a modifier to improve the flexibility and toughness of phenolic foams. mdpi.com In this context, this compound is formed in situ during the resin synthesis process.
The formation of this compound occurs through the reaction of 3-pentadecylphenol with formaldehyde (B43269) under alkaline conditions. mdpi.com The hydroxymethyl group can attach at the ortho- or para-positions relative to the phenolic hydroxyl group. The presence of the long pentadecyl chain at the 3-position sterically influences the position of hydroxymethylation.
Table 2: Key Research Findings on 3-Pentadecylphenol Modified Phenolic Resins
| Research Focus | Key Findings |
| Synthesis | 3-Pentadecylphenol reacts with formaldehyde to form hydroxymethyl derivatives, including this compound, which then participate in polycondensation. mdpi.com |
| Structural Characterization | Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) have been used to confirm the incorporation of the 3-pentadecylphenol structure and the presence of hydroxymethyl groups in the modified resin. mdpi.com |
| Property Modification | The introduction of the flexible pentadecyl chain from 3-pentadecylphenol into the rigid phenolic resin network has been shown to enhance the toughness of the resulting phenolic foam. mdpi.com |
The ongoing research in this area aims to further understand the structure-property relationships in these modified polymers and to optimize their performance for various applications, including insulation and flame-retardant materials. mdpi.com
Structure
3D Structure
Properties
CAS No. |
35151-93-0 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-pentadecylphenol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-22(24)21(20)19-23/h15,17-18,23-24H,2-14,16,19H2,1H3 |
InChI Key |
YIEWUELOOZCOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxymethyl 3 Pentadecylphenol and Its Precursors
Chemical Synthesis Approaches for 2-Hydroxymethyl Phenol (B47542) Derivatives
The introduction of a hydroxymethyl group onto a phenol ring, particularly at the ortho position to the hydroxyl group, is a fundamental transformation in organic synthesis. The most common method for producing 2-hydroxymethyl phenol (salicyl alcohol) and its derivatives is the hydroxymethylation of a phenol with formaldehyde (B43269). wikipedia.org This reaction is typically base-catalyzed and involves the electrophilic substitution of the aromatic ring. researchgate.net
Alternative strategies have also been developed. One general method for preparing phenolic alcohols involves the conversion of a parent phenol into a 2-dimethylaminomethyl derivative via the Mannich reaction, followed by conversion to an acetoxy derivative and subsequent reduction with lithium aluminium hydride. researchgate.net For more complex substituted hydroxymethyl phenols, synthetic routes may employ Grignard reactions. For instance, a process for preparing 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol utilizes a Grignard reagent formed from a brominated precursor, which then reacts with a carbonate like dimethylcarbonate. google.comgoogle.com
The synthesis of eugenol-derived compounds, such as 4-allyl-6-(hydroxymethyl)-2-methoxy phenol, has been achieved through a three-stage process involving a Mannich reaction, methylation, and nucleophilic substitution. usu.ac.id The selectivity of the hydroxymethylation (i.e., the position of the new group) can be influenced by reaction conditions and the presence of directing groups on the phenol ring.
Synthesis of 3-Pentadecylphenol (B1217947) via Hydrogenation of Cardanol (B1251761)
The precursor 3-pentadecylphenol is sustainably derived from cardanol, a primary component of cashew nut shell liquid (CNSL), which is a byproduct of the cashew industry. nih.govniscpr.res.innih.gov Cardanol is a mixture of phenolic compounds, each with a 15-carbon alkyl chain in the meta position that varies in its degree of unsaturation. nih.gov To produce 3-pentadecylphenol, the unsaturated side chains of cardanol are saturated through catalytic hydrogenation. niscpr.res.in
This process typically involves dissolving cardanol in a suitable solvent, such as a lower alcohol like isopropanol (B130326), and treating it with hydrogen gas under pressure in the presence of a metal catalyst. google.com A variety of noble metal catalysts have been shown to be effective, including palladium, platinum, rhodium, and ruthenium supported on carbon (Pd/C, Pt/C, Rh/C, Ru/C). nih.gov The choice of catalyst can influence the product distribution and yield. For example, a patented process describes the hydrogenation of cardanol using a 5% Pd/C catalyst in isopropanol at 70°C under 600 psi of hydrogen pressure, which results in a 95% yield of pure 3-pentadecylphenol after recrystallization. google.com
The efficiency of different catalysts under specific conditions has been documented, with some achieving near-quantitative conversion of cardanol to 3-pentadecylphenol. nih.gov
| Catalyst | Metal Content (mol%) | Reaction Time (h) | Conversion of Cardanol (%) | Yield of 3-Pentadecylphenol (%) |
|---|---|---|---|---|
| 5% Ru/C | 1.78 | 24 | 100 | 1 |
| 5% Rh/C | 1.78 | 24 | 100 | 99 |
| 5% Pt/C | 1.78 | 24 | 100 | 1 |
| 5% Pd/C | 1.78 | 24 | 100 | 99 |
Table data sourced from research on the synthesis of novel chemicals from cardanol. The reaction was conducted at room temperature with 600 rpm stirring. nih.gov
Specific Reaction Pathways for 2-(Hydroxymethyl)-3-pentadecylphenol
The direct synthesis of this compound is achieved by the ortho-hydroxymethylation of 3-pentadecylphenol, the precursor synthesized as described in the previous section. This transformation applies the general principles of phenol-formaldehyde reactions. The reaction involves treating 3-pentadecylphenol with formaldehyde under alkaline conditions. mdpi.com The phenoxide ion, formed in the basic medium, activates the aromatic ring for electrophilic attack by formaldehyde. The bulky pentadecyl group at the meta-position sterically hinders the adjacent ortho-position to some extent, but the electronic activation provided by the hydroxyl group directs the incoming hydroxymethyl group to the available ortho and para positions. The synthesis of the desired 2-(hydroxymethyl) isomer requires careful control of reaction conditions to favor ortho-substitution.
This reaction is analogous to the initial steps in the production of phenolic resins, where 3-pentadecylphenol is reacted with formaldehyde to introduce hydroxymethyl groups onto the aromatic ring before subsequent polycondensation. mdpi.com
While the goal is the synthesis of this compound, it is relevant to consider subsequent reactions of this class of compounds. Salicylic (B10762653) alcohol and its analogs can undergo oxidation to form the corresponding salicylaldehydes. mdpi.com This transformation is a key step in the synthesis of many fine chemicals and pharmaceutical intermediates. mdpi.comresearchgate.net
Several methods exist for this oxidation. A novel and efficient approach utilizes lipase (B570770) as a catalyst under mild conditions, achieving high yields (81–95%) and selectivities for salicylaldehydes. mdpi.comresearchgate.net Other methods employ metal catalysts, such as mesoporous SBA-16 supported manganese molybdate, for the selective liquid-phase oxidation of salicyl alcohol. researchgate.net It is important to note that salicylic alcohols can be unstable and are sometimes prepared fresh by the reduction of the corresponding aldehyde before use in subsequent reactions, such as the Adler–Becker reaction for synthesizing spiroepoxydienones. nih.gov
Considerations for Sustainable Synthetic Routes
The development of sustainable synthetic methodologies is of increasing importance in the chemical industry. The synthesis of this compound has several features that align with the principles of green chemistry.
A primary advantage is the use of cardanol as the starting material for the 3-pentadecylphenol precursor. Cardanol is a renewable resource derived from cashew nut shell liquid, an agricultural byproduct. nih.govnih.gov This reduces reliance on petrochemical feedstocks.
Further sustainability can be incorporated by optimizing the reaction steps. In the hydrogenation of cardanol, the use of highly efficient and recyclable catalysts can minimize waste. The development of routes that use non-precious metal catalysts or biocatalytic methods would represent a significant advance.
Research on Derivatives and Analogues of 2 Hydroxymethyl 3 Pentadecylphenol
Synthesis of Phenoxyacyl-Ethanolamides from 3-Pentadecylphenol (B1217947)
Phenoxyacyl-ethanolamides have been synthesized from 3-pentadecylphenol, creating compounds with structural similarities to N-acylethanolamines (NAEs), which are involved in various biological activities. The synthesis of N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy) acetamide (B32628) (PDP-EA) is a notable example.
The synthesis is a two-step process. First, 3-pentadecylphenol is reacted with methylbromoacetate in the presence of a base, such as potassium carbonate (K₂CO₃), and 2-butanone (B6335102) as the solvent. This reaction is refluxed to generate the intermediate, PDP-methylester. The second step involves an amide bond formation. The PDP-methylester undergoes a chemoselective reaction with ethanolamine, using triethylamine (B128534) as a base in dry dichloromethane (B109758) as the solvent. This process yields the final phenoxyacyl ethanolamide product with high purity and a yield of 92%.
Table 1: Synthesis of N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy) acetamide
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 1 | 3-Pentadecylphenol, Methylbromoacetate | K₂CO₃, 2-Butanone | Reflux | PDP-methylester | - |
| 2 | PDP-methylester, Ethanolamine | Triethylamine, Dichloromethane | Room Temperature | N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy) acetamide | 92% |
Alkylation Reactions of 3-Pentadecylphenol to Yield Functionalized Phenols
Alkylation of the phenolic ring of 3-pentadecylphenol is a key method to introduce new functional groups and create derivatives with altered properties. A specific example is the synthesis of 5-n-pentadecyl-2-tert-amylphenol through the alkylation of 3-n-pentadecylphenol. researchgate.net This reaction typically proceeds via a Friedel-Crafts alkylation mechanism.
In this process, 3-n-pentadecylphenol is reacted with an alkylating agent, such as tert-amyl chloride, in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net The catalyst enhances the electrophilicity of the alkylating agent, facilitating the attack by the electron-rich aromatic ring of the pentadecylphenol. The long pentadecyl chain at the meta-position directs the incoming alkyl group to the ortho and para positions relative to the hydroxyl group. This specific synthesis highlights the utility of alkylation to produce more sterically hindered and functionalized phenols. researchgate.net
Table 2: Alkylation of 3-n-Pentadecylphenol
| Starting Material | Alkylating Agent | Catalyst | Product |
| 3-n-Pentadecylphenol | tert-Amyl chloride | Zinc chloride | 5-n-Pentadecyl-2-tert-amylphenol |
Polyethoxylation of 3-Pentadecylphenol and Related Phenolic Lipids for Surfactant Development
The amphiphilic nature of 3-pentadecylphenol, with its hydrophilic phenolic head and hydrophobic alkyl tail, makes it an excellent precursor for the development of nonionic surfactants. Polyethoxylation is a common method to enhance the surfactant properties of this molecule.
The process involves the reaction of 3-pentadecylphenol with ethylene (B1197577) oxide under basic catalysis. The reaction is typically carried out by first adding a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, to the 3-pentadecylphenol and heating to create the phenoxide. Ethylene oxide is then introduced, and the temperature is maintained between 120-180°C. The ethylene oxide units add to the phenolic oxygen, forming a polyoxyethylene chain. The length of this chain can be controlled by the molar ratio of ethylene oxide to the phenol (B47542), which in turn determines the hydrophilic-lipophilic balance (HLB) of the resulting surfactant. These polyethoxylated derivatives have been shown to effectively reduce the surface tension of water.
Table 3: Polyethoxylation of 3-Pentadecylphenol
| Starting Material | Reagent | Catalyst | Temperature | Product | Application |
| 3-Pentadecylphenol | Ethylene Oxide | Basic Catalyst (e.g., NaOH, KOH) | 120-180°C | m-Pentadecylphenol Polyoxyethylene Ether | Nonionic Surfactant |
Schiff Base Derivatives Containing Pentadecylphenol Moieties
Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are a significant class of compounds with a wide range of applications. Derivatives containing the pentadecylphenol moiety have been synthesized, leveraging the reactivity of a functionalized pentadecylphenol precursor.
Novel Schiff base compounds have been synthesized starting from 2-hydroxy-4-pentadecylbenzaldehyde. This aldehyde, which contains the core pentadecylphenol structure, is reacted with various substituted aromatic or heterocyclic amines or hydrazides in ethanol, often with a catalytic amount of acetic acid. The reaction involves the condensation of the primary amine with the aldehyde to form the characteristic imine bond of the Schiff base. The resulting structures have been confirmed using various spectral techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Table 4: Synthesis of Schiff Base Derivatives
| Precursor | Reactant | Solvent/Catalyst | Product Type |
| 2-Hydroxy-4-pentadecylbenzaldehyde | Substituted Aromatic/Heterocyclic Amines or Hydrazides | Ethanol/Acetic Acid | Schiff Base with Pentadecylphenol Moiety |
Related Tris(hydroxymethyl)phenol Derivative Research
While not directly derived from 2-(hydroxymethyl)-3-pentadecylphenol, research into other tris(hydroxymethyl)phenol derivatives provides insight into the synthesis and potential applications of polyhydroxymethylated phenols. For instance, 4,4',4''-methanetriyltris(2-(hydroxymethyl)phenol) has been synthesized and studied. nih.gov
The synthesis of this compound involves a multi-step process starting from a related benzoic acid derivative. nih.gov The reduction of 5,5',5''-methanetriyltris(2-hydroxybenzoic acid) in the presence of hydrogen and a palladium/charcoal catalyst affords the corresponding methanetriyltris(2-hydroxybenzoic acid). nih.gov Further reduction of this intermediate with a borane (B79455) solution in tetrahydrofuran (B95107) (THF) yields 4,4',4''-methanetriyltris(2-(hydroxymethyl)phenol). nih.gov This research demonstrates methods for introducing multiple hydroxymethyl groups onto a phenolic scaffold, which could be conceptually applied to the pentadecylphenol backbone.
Other Chemical Modifications and Functionalizations of the Pentadecylphenol Scaffold
The versatility of the pentadecylphenol scaffold has led to its use in various other chemical modifications and functionalizations, particularly in polymer science.
One significant application is the in-situ modification of phenolic resins. mdpi.com 3-Pentadecylphenol can be incorporated into the synthesis of phenolic resins by reacting it with phenol and formaldehyde (B43269) under alkaline conditions. mdpi.com The long, flexible pentadecyl chain is inserted into the rigid, crosslinked molecular structure of the phenolic resin. mdpi.com This internal plasticization improves the toughness of the resulting phenolic foam. mdpi.com
Another area of functionalization is the use of 3-pentadecylphenol as a compatibilizer in polymer blends. For example, it has been used in polyamide 10,12 (PA10,12) composites blended with a polyolefin elastomer (POE). mdpi.com The 3-pentadecylphenol enhances the compatibility between the polyamide matrix and the elastomer, leading to improved mechanical properties such as increased impact strength and elongation at break. mdpi.com
Structure Activity Relationship Sar Studies of 2 Hydroxymethyl 3 Pentadecylphenol and Its Analogues
Influence of Phenolic Substitutions on Biological Activity
The aromatic phenol (B47542) ring is a primary site for chemical modification to alter biological activity. Introducing different substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Research on analogous phenolic compounds demonstrates that substitutions on the aromatic ring can significantly enhance biological effects. For instance, studies on thymol (B1683141), a natural phenol, have shown that halogenation is a proficient strategy for increasing its antimicrobial potency. The introduction of a chlorine or bromine atom to the phenolic ring leads to a marked increase in activity against various bacterial and fungal strains. mdpi.com Specifically, 4-chlorothymol is reported to be up to six times more active than thymol against S. aureus and C. albicans. mdpi.com Even more potent is 4-bromothymol, which shows up to a 15-fold increase in activity against several pathogenic strains compared to the parent compound. mdpi.com
| Compound | Substitution | Relative Activity Increase (vs. Thymol) |
|---|---|---|
| Thymol | None | 1x |
| 4-Chlorothymol | Chlorine | Up to 6x |
| 4-Bromothymol | Bromine | Up to 15x |
Role of the Hydroxymethyl Group in Modulating Chemical and Biological Properties
The hydroxymethyl group (-CH₂OH) at the ortho position to the phenolic hydroxyl is a key functional feature of 2-(hydroxymethyl)-3-pentadecylphenol. This group can significantly influence the molecule's chemical reactivity, solubility, and ability to bind to biological targets.
The presence of the hydroxymethyl group introduces an additional site for hydrogen bonding, both as a donor (from its -OH group) and as an acceptor (via its oxygen atom). This capability can facilitate stronger and more specific interactions with biological macromolecules, such as enzymes or receptors. In SAR studies of other complex molecules, the hydroxymethyl group has been identified as a critical substituent for potent biological activity. For example, in the development of analogues of YC-1 (Lificiguat), a soluble guanylate cyclase activator, the hydroxymethyl group was found to be a more effective substituent for activity compared to other functional groups at the same position. nih.gov
Impact of Alkyl Chain Length and Saturation on Efficacy Profiles
The 15-carbon pentadecyl chain is a defining feature of this compound, rendering the molecule strongly amphiphilic. This long, lipophilic tail governs the compound's interaction with lipid membranes and other hydrophobic environments. The length and saturation of this alkyl chain are critical determinants of the molecule's physicochemical properties and, consequently, its biological efficacy.
Studies on other amphiphilic molecules with long alkyl chains have consistently shown that chain length is directly related to biological activity, often with an optimal length for maximum effect. For instance, in a series of N-alkylmorpholine derivatives tested for antibacterial activity, compounds with alkyl chains between 12 (n-dodecyl) and 16 (n-hexadecyl) carbons displayed the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Compounds with shorter chains were found to be inactive, establishing a clear SAR. chemrxiv.org This suggests that the C15 chain of 3-pentadecylphenol (B1217947) analogues is well-positioned within this optimal range for potent membrane-disrupting or related activities. The long alkyl chain facilitates intercalation into the phospholipid bilayer of cell membranes, which can disturb membrane integrity and inhibit the function of integral membrane proteins. nih.govnih.gov
The saturation of the alkyl chain also plays a role. The presence of double bonds (unsaturation) introduces kinks into the chain, altering its flexibility and packing within lipid membranes. An unsaturated homologue of 3-pentadecylphenol was found to cause different changes in the phase transition of dipalmitoylphosphatidylcholine (DPPC) bilayers compared to its saturated counterpart, indicating a different mode of membrane interaction. nih.gov
| Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
|---|---|---|
| < C5 | Inactive | Inactive |
| C12 (n-dodecyl) | 3.9 | 3.9 |
| C14 (n-tetradecyl) | 3.9 | 3.9 |
| C16 (n-hexadecyl) | 3.9 | 3.9 |
Computational Chemistry Contributions to SAR Elucidation
Computational chemistry provides powerful in silico tools to investigate and predict the SAR of molecules like this compound, complementing experimental studies. juniperpublishers.com These methods allow for the detailed examination of molecular properties and interactions at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational approach used to correlate variations in the chemical structure of a series of compounds with their biological activity. mdpi.com For phenolic lipids, QSAR models can be built to predict activity based on calculated molecular descriptors such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters. For example, in a study of bisphenol analogues, lipophilicity was found to be inversely correlated with the IC₅₀ values for enzyme inhibition, highlighting its importance in determining inhibitory strength. nih.gov
Molecular Docking is another valuable technique that simulates the interaction between a small molecule (ligand) and a biological target (receptor), such as an enzyme or protein. juniperpublishers.com This method can predict the preferred binding orientation and affinity of this compound and its analogues within a target's active site. nih.gov This provides insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational landscape, and spectroscopic properties of the molecule. mdpi.com This can help in understanding the molecule's intrinsic reactivity and how substitutions might alter its electronic and geometric properties, thereby influencing its function. mdpi.commdpi.com By using these computational strategies, researchers can rationalize experimental findings and guide the design of new, more potent analogues in a time- and cost-effective manner.
Advanced Spectroscopic and Analytical Methodologies in Research on 2 Hydroxymethyl 3 Pentadecylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(hydroxymethyl)-3-pentadecylphenol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively. mdpi.com
In the ¹H NMR spectrum of a related compound, 4-(4-hydroxyphenoxy)-3-pentadecylphenol, the aromatic protons appear in the downfield region, typically between 6.60 and 7.20 ppm. researchgate.net The benzylic protons of the pentadecyl chain are identifiable as a triplet around 2.52 ppm, while the long aliphatic chain produces a series of signals in the upfield region, with the terminal methyl group appearing as a distinct triplet. researchgate.net For this compound, specific signals for the hydroxymethyl (-CH₂OH) protons would also be expected.
¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. researchgate.net The spectra of abietadienoic resin acids, which also feature complex aliphatic and aromatic structures, show that distinct chemical shifts can be assigned to each carbon atom, allowing for unambiguous structural confirmation. usda.gov For this compound, the aromatic carbons would resonate in the 110-160 ppm range, the hydroxymethyl carbon around 60-70 ppm, and the aliphatic carbons of the pentadecyl chain would appear in the 14-40 ppm range. The combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the complete and precise assignment of all atoms in the molecule. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in a 3-Pentadecylphenol (B1217947) Framework
Mass Spectrometry (GC-MS, LC-MS/MS, HRMS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective method for identifying and quantifying specific compounds in complex mixtures. hpst.czthepharmajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For phenolic compounds like this compound, derivatization may be employed to increase volatility. The mass spectrum provides the molecular ion peak (M⁺), which confirms the molecular weight. Fragmentation patterns, such as the loss of the hydroxymethyl group or cleavage along the pentadecyl chain, provide valuable structural information. jmaterenvironsci.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for less volatile or thermally sensitive compounds. nih.govmdpi.com It offers high sensitivity and specificity, making it ideal for quantitative analysis in complex matrices. nih.gov The initial MS stage selects the parent ion, which is then fragmented, and the resulting daughter ions are analyzed in the second MS stage, enhancing structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments. This level of precision is critical for distinguishing between compounds with the same nominal mass and for confirming the identity of novel structures. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. clemson.edu
For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of O-H stretching vibrations from both the phenolic hydroxyl group and the hydroxymethyl group. researchgate.net The presence of hydrogen bonding can influence the shape and position of this peak. researchgate.net Sharp peaks around 2850-2960 cm⁻¹ correspond to the C-H stretching of the long aliphatic pentadecyl chain. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while C-O stretching from the phenol (B47542) and alcohol groups would be observed in the 1000-1250 cm⁻¹ range. nih.gov The analysis of these specific bands confirms the presence of the key functional groups that define the molecule's structure. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
Chromatographic Separations (High-Performance Liquid Chromatography, Column Chromatography)
Chromatographic techniques are fundamental for the separation, isolation, and purification of this compound from synthesis reaction mixtures or natural extracts. The choice of technique depends on the scale and purpose of the separation. sepachrom.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that uses high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase. hplc.euhplc.eu Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is commonly used for separating phenolic compounds. sielc.comsigmaaldrich.com The separation is based on differences in hydrophobicity, with more nonpolar compounds like this compound being retained longer on the column. HPLC is used for both analytical quantification and preparative purification.
Column Chromatography: This is a classic and versatile preparative technique used for purifying compounds on a larger scale. A stationary phase (commonly silica (B1680970) gel) is packed into a glass column, and the sample mixture is applied to the top. A solvent (eluent) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. By collecting fractions of the eluent, the desired compound can be isolated in a pure form.
Computational and Theoretical Investigations of 2 Hydroxymethyl 3 Pentadecylphenol
Quantum Chemical Calculations for Mechanistic Insights (e.g., Antioxidant Reaction Mechanisms)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and reactivity of molecules like 2-(Hydroxymethyl)-3-pentadecylphenol. unec-jeas.comresearchgate.net These calculations provide deep insights into the mechanisms underlying its antioxidant activity. The primary antioxidant mechanisms for phenolic compounds are generally understood to be Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT). unec-jeas.commdpi.com
The HAT mechanism is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl groups. umons.ac.beexplorationpub.com A lower BDE value indicates that the hydrogen atom can be more easily donated to a free radical, signifying higher antioxidant potential. umons.ac.be For this compound, calculations would focus on the BDE of the O-H bond of the phenol (B47542) group. The presence of the hydroxymethyl and pentadecyl groups on the phenol ring influences the electron distribution and, consequently, the BDE.
The SPLET mechanism involves the deprotonation of the phenol followed by electron transfer to the radical. This pathway is particularly relevant in polar solvents and is assessed by calculating the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). unec-jeas.comnih.gov Quantum chemical methods can model these parameters to determine the favorability of the SPLET mechanism under various environmental conditions. nih.gov
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. mdpi.com A higher HOMO energy suggests a greater ability to donate electrons, a key characteristic of an effective antioxidant. unec-jeas.commdpi.com The energy gap between HOMO and LUMO also provides information about the molecule's chemical reactivity and kinetic stability. mdpi.com These quantum chemical descriptors offer a detailed picture of the radical scavenging capabilities of this compound.
| Parameter | Abbreviation | Mechanistic Relevance | Interpretation for High Antioxidant Activity |
|---|---|---|---|
| Bond Dissociation Enthalpy | BDE | Relates to the Hydrogen Atom Transfer (HAT) mechanism. umons.ac.be | Lower value |
| Ionization Potential | IP | Relates to the Single Electron Transfer-Proton Transfer (SET-PT) mechanism. umons.ac.be | Lower value |
| Proton Dissociation Enthalpy | PDE | First step of the Sequential Proton Loss Electron Transfer (SPLET) mechanism. | Lower value |
| Proton Affinity | PA | Related to the deprotonation ability in the SPLET mechanism. nih.gov | Lower value |
| Electron Transfer Enthalpy | ETE | Second step of the SPLET mechanism. unec-jeas.com | Lower value |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the capacity to donate an electron. mdpi.com | Higher value |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the capacity to accept an electron. mdpi.com | Lower value |
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a macromolecular target, typically a protein or enzyme. derpharmachemica.comresearcher.life These methods are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. derpharmachemica.com
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, which can be sourced from experimental databases like the Protein Data Bank (PDB) or predicted using homology modeling. derpharmachemica.com Molecular docking simulations then explore various possible binding orientations of the ligand within the active site of the protein, calculating a "docking score" for each pose to estimate the binding affinity. nih.govfrontiersin.org A lower docking score generally indicates a more favorable binding interaction. frontiersin.org The analysis of the docked complex reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. frontiersin.org
Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the interaction. f1000research.commtu.edu MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability and flexibility of the protein-ligand complex in a simulated physiological environment. f1000research.comresearchgate.net Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. frontiersin.orgf1000research.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity. frontiersin.orgf1000research.com For this compound, these studies could identify potential enzymatic targets involved in pathways related to inflammation or oxidative stress, providing hypotheses for its biological function.
| Step | Technique/Method | Objective | Key Output/Analysis |
|---|---|---|---|
| 1. Preparation | Protein Preparation Wizard, LigPrep | Prepare 3D structures of the target protein and the ligand for simulation. f1000research.com | Optimized and energy-minimized structures. |
| 2. Docking | Glide, AutoDock | Predict the preferred binding mode and affinity of the ligand to the protein's active site. nih.govf1000research.com | Docking score, binding pose, key intermolecular interactions (e.g., hydrogen bonds). |
| 3. Simulation | Molecular Dynamics (MD) Simulation (e.g., using Desmond, GROMACS) | Assess the stability and dynamics of the ligand-protein complex over time. f1000research.comarxiv.org | Trajectory file containing atomic coordinates over time. |
| 4. Analysis | RMSD, RMSF Analysis | Evaluate the structural stability of the complex and the flexibility of protein residues. frontiersin.orgf1000research.com | RMSD and RMSF plots. |
| 5. Binding Energy Calculation | MM/GBSA or MM/PBSA | Calculate the binding free energy for a more accurate estimation of binding affinity. frontiersin.orgf1000research.com | Binding free energy (ΔGbind). |
Predictive Modeling for Structure-Activity Relationships
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable computational approach for establishing a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For a class of compounds like phenols, QSAR can predict the antioxidant activity or toxicity of new or untested molecules, including this compound, based on their structural features. insilico.euscholarsresearchlibrary.com
The development of a QSAR model involves several key steps. First, a dataset of molecules with known activities is compiled. nih.gov For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. nih.gov Examples of common descriptors for phenolic compounds include the logarithm of the partition coefficient (logP), molecular weight, number of hydroxyl groups, and quantum chemical parameters like HOMO and LUMO energies. nih.govinsilico.eu
Next, a statistical method is used to build a mathematical model that correlates the descriptors with the observed biological activity. scholarsresearchlibrary.com Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Support Vector Machines (SVR) and Artificial Neural Networks (ANN). nih.govscholarsresearchlibrary.com The resulting model is then rigorously validated to ensure its predictive power and robustness. nih.gov A well-validated QSAR model can be used to screen virtual libraries of compounds, prioritize candidates for synthesis and testing, and gain insights into the structural features that are most important for the desired activity. nih.gov For this compound, a QSAR model for phenolic antioxidants could predict its activity based on descriptors derived from its unique combination of a phenolic ring, a hydroxymethyl group, and a long alkyl chain.
| Descriptor Category | Specific Descriptor Example | Physicochemical Interpretation |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule. |
| Number of Hydroxyl Groups (nOH) nih.gov | Potential for hydrogen donation and polarity. | |
| Topological | Topological Polar Surface Area (TPSA) mdpi.com | Related to polarity and membrane permeability. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. insilico.eu |
| Electronic | Dipole Moment | Overall polarity of the molecule. |
| HOMO/LUMO Energies insilico.eu | Electron-donating and accepting capabilities. | |
| Quantum Chemical | Bond Dissociation Enthalpy (BDE) | Ease of hydrogen atom donation. |
Potential Applications in Materials Science and Industrial Chemistry
Modification of Phenolic Resins and Foams
Phenolic resins, while known for their excellent thermal stability and flame retardancy, suffer from inherent brittleness. The incorporation of 3-pentadecylphenol (B1217947), the precursor to 2-(Hydroxymethyl)-3-pentadecylphenol, has been demonstrated as an effective strategy to overcome this limitation. The long pentadecyl chain acts as an internal plasticizer, significantly enhancing the toughness and flexibility of the resin network.
When 3-pentadecylphenol is used as a modifier in the synthesis of foamable phenolic resins, it co-polymerizes with phenol (B47542) and formaldehyde (B43269). This in situ modification introduces the flexible C15 alkyl chain directly into the polymer backbone. mdpi.com This structural alteration disrupts the dense cross-linking typical of conventional phenolic resins, leading to a more regular and dense network structure in the resulting foam. mdpi.comresearchgate.net
Research has shown that the addition of 3-pentadecylphenol leads to marked improvements in the mechanical properties of phenolic foams. Notably, the toughness can be dramatically increased; one study reported a 300% increase in bending deflection compared to unmodified foam when 15% of the phenol was substituted with 3-pentadecylphenol. mdpi.comresearchgate.net This modification also improves compressive and bending strength, increases the closed-cell ratio, and lowers the water absorption rate, all while maintaining a low foam density. mdpi.comresearchgate.net The hydroxymethyl group at the 2-position of the target compound provides an additional reactive site for polymerization, potentially allowing for even greater control over the final properties of the resin and foam.
Table 1: Effect of 3-Pentadecylphenol (PDP) Content on Phenolic Foam Properties
Data sourced from studies on in-situ modification of foamable phenolic resins. mdpi.com
| Modifier Content (% of Phenol) | Compressive Strength (MPa) | Bending Strength (MPa) | Apparent Density (mg/cm³) | Water Absorption Rate (%) |
| 0% (Unmodified) | 0.175 | 0.25 | 45 | 5.8 |
| 5% | 0.180 | 0.26 | 39 | 5.5 |
| 10% | 0.205 | 0.30 | 37 | 4.6 |
| 15% | 0.210 | 0.32 | 36 | 4.2 |
| 20% | 0.190 | 0.28 | 38 | 4.5 |
Development of Bio-based Surfactants with Controlled Properties
The amphiphilic structure of this compound, with its hydrophilic phenol-hydroxymethyl head and hydrophobic pentadecyl tail, makes it an ideal candidate for the synthesis of bio-based surfactants. encyclopedia.pub Surfactants derived from cardanol (B1251761) and its saturated analogue are gaining significant attention as sustainable alternatives to petrochemical-based products for applications in detergents, emulsifiers, and personal care products. ruhanilubricants.in
The phenolic hydroxyl and hydroxymethyl groups can be chemically modified to create a variety of anionic, cationic, non-ionic, and zwitterionic surfactants. emerald.com For example, sulfonation of the aromatic ring or ethoxylation of the phenolic group can produce highly effective anionic and non-ionic surfactants, respectively. researchgate.netsenesel.pl These cardanol-derived surfactants exhibit excellent surface activity, effectively lowering the surface and interfacial tension of water. researchgate.netresearchgate.net
Key performance indicators for surfactants include the critical micelle concentration (CMC)—the concentration at which surfactant molecules begin to form micelles—and the surface tension at the CMC (γcmc). Cardanol-based surfactants have demonstrated CMC values comparable to or even lower than conventional surfactants, indicating high efficiency. researchgate.net For instance, a cardanol sulfonate gemini surfactant showed a CMC two orders of magnitude lower than its single-chain counterpart, highlighting the potential for creating high-performance surfactants through molecular design. scirp.org
Table 2: Surface Properties of Various Cardanol-Derived Surfactants
A comparison of critical micelle concentration (CMC) and surface tension at CMC (γcmc) for different types of surfactants synthesized from cardanol.
| Surfactant Type | Derivative | CMC | γcmc (mN/m) | Source |
| Anionic | Cardanol Sulfonate | 0.372 mol/L | 32.25 | researchgate.net |
| Anionic | Cardanol Sulfonate | 3.37 g/L | 38.41 | researchgate.net |
| Anionic | N-propanesulfonic acid 3-pentadecyl phenyl propanamine | 8.30 x 10⁻⁴ mol/L | 29.16 | |
| Cationic | Trimethylammoniumglycidyl-PPA | ~110 mg/L | ~39 | emerald.com |
| Gemini (Anionic) | Cardanol Sulfonate Gemini | 6.20 x 10⁻² mmol/L | 36.92 | scirp.org |
Utilization in Polymer Chemistry (e.g., Toughening Agents, Antioxidants)
In the broader field of polymer chemistry, derivatives of 3-pentadecylphenol serve dual functions as both toughening agents and antioxidants. The long, flexible alkyl chain imparts ductility and acts as a plasticizer, enhancing the impact strength and reducing the brittleness of various polymer matrices, including poly(lactic acid) (PLA) and polyvinyl chloride (PVC). researchgate.nettechscience.cn This effect is similar to its role in phenolic resins, where it improves flexibility and resistance to fracture. researchgate.netingentaconnect.com
Role as Additives in Fuels and Lubricants
Derivatives of cardanol, including 3-pentadecylphenol, have been explored for their potential as performance-enhancing additives in fuels and lubricants. ruhanilubricants.in Their chemical structure contributes to several beneficial properties in these applications. The long hydrocarbon tail provides solubility in non-polar base oils of lubricants and fuels, while the polar phenolic head can interact with metal surfaces, offering anti-wear and anti-corrosion benefits. senesel.plsbpolymers.in
As antioxidants, these phenolic compounds can improve the oxidative stability of lubricants and fuels, preventing the formation of sludge, varnish, and other harmful deposits that can impair engine performance. senesel.plsbpolymers.in By inhibiting oxidation, they extend the service life of the lubricant and maintain engine cleanliness. Furthermore, certain derivatives have been investigated as demulsifiers for petroleum products and as additives to enhance viscosity and reduce friction. ruhanilubricants.insenesel.pl There is also research into using cardanol esters as a form of biodiesel, highlighting the versatility of this bio-based feedstock in the energy sector. tsijournals.com
Development of Systems for Controlled Release (e.g., Drug Delivery Systems via Derivatives)
The biocompatibility and chemical functionality of cardanol and its derivatives have led to their investigation in the biomedical field, particularly for developing controlled release systems. Recent studies have focused on encapsulating cardanol within nanoparticle carriers to create systems for sustained delivery. mdpi.comnih.gov
In one approach, cardanol was encapsulated in nanoparticles produced through polyelectrolyte complexation using biocompatible and biodegradable polymers like chitosan, sodium alginate, and gum arabic. mdpi.comnih.gov This encapsulation serves to protect the active compound (cardanol, which possesses antioxidant and antimicrobial properties) from premature degradation. nih.gov The polymer matrix acts as a barrier, controlling the diffusion and release of the encapsulated agent over an extended period. researchgate.net Such systems can enhance the efficacy of the active ingredient, minimize potential side effects, and allow for targeted delivery. mdpi.comresearchgate.net The development of these cardanol-loaded nanoparticles demonstrates a promising pathway for utilizing derivatives like this compound in advanced drug delivery and other controlled-release applications in the pharmaceutical and nutraceutical sectors. nih.gov
Environmental Fate and Biodegradation Studies
Biodegradability Assessment of 3-Pentadecylphenol (B1217947) and its Derivatives
The biodegradability of phenolic compounds derived from CNSL, such as 3-pentadecylphenol, has been investigated, suggesting that these molecules can be broken down by various microorganisms. Bacteria, in particular, play a crucial role in the degradation of these complex organic structures. For instance, studies have shown that bacteria like Pseudomonas aeruginosa and Delftia acidovorans are capable of degrading CNSL, which is a mixture of anacardic acid, cardanol (B1251761) (of which 3-pentadecylphenol is a major component), cardol, and 2-methyl cardol. researchgate.net The presence of a long alkyl chain in 3-pentadecylphenol significantly influences its physical, chemical, and biological properties, including its susceptibility to microbial degradation.
Research comparing the biodegradability of different derivatives of cardanol provides some quantitative data. A study assessing the ultimate aerobic biodegradation of polyethoxylated derivatives of cardanol over a 28-day period found that the degree of saturation of the alkyl chain impacts degradation rates. The saturated analogue of cardanol polyethoxylate, which is structurally more similar to hydrogenated 3-pentadecylphenol, showed a higher degree of degradation compared to its unsaturated counterpart.
Table 1: Comparative Biodegradation of Cardanol Derivatives
| Compound | Degradation after 28 days (%) |
|---|---|
| Saturated Cardanol Polyethoxylate | 46 |
| Unsaturated Cardanol Polyethoxylate | 37 |
| t-Nonylphenyl Polyethoxylate (Reference) | 23 |
| Glucose (Reference) | 95 |
This table is based on data for cardanol polyethoxylates, which are structurally related to 3-pentadecylphenol. Direct biodegradation data for 2-(Hydroxymethyl)-3-pentadecylphenol is not currently available.
The introduction of a hydroxymethyl group at the 2-position of 3-pentadecylphenol is expected to alter its physicochemical properties, such as water solubility and polarity. These changes, in turn, could influence its bioavailability and, consequently, its biodegradation rate. Generally, increased hydroxylation can make aromatic compounds more susceptible to microbial attack by providing an additional site for enzymatic action. However, without specific studies on this compound, the precise impact of this functional group on its environmental persistence remains speculative.
Factors Influencing Environmental Persistence and Transformation
The environmental persistence and transformation of this compound are governed by a complex interplay of biotic and abiotic factors. These factors determine the rate and extent of its degradation in various environmental compartments such as soil and water.
Biotic Factors:
Microbial Communities: The composition and metabolic activity of microbial populations are paramount for the biodegradation of phenolic compounds. researchgate.net The presence of microorganisms with the requisite enzymatic machinery to break down the aromatic ring and metabolize the long alkyl side chain is essential. Adaptation of microbial communities to the presence of such compounds can enhance degradation rates over time.
Enzymatic Pathways: The initial steps in the microbial degradation of phenols typically involve hydroxylation of the aromatic ring, followed by ring cleavage. The presence of a hydroxymethyl group in this compound might influence the initial enzymatic attack. Common degradation pathways for phenols include the ortho- and meta-cleavage pathways, which ultimately lead to the mineralization of the compound to carbon dioxide and water.
Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. The long pentadecyl chain imparts a hydrophobic character to the molecule, which can lead to strong sorption to soil organic matter and sediments. This partitioning behavior can reduce its concentration in the aqueous phase, thereby limiting its bioavailability to microbes.
Abiotic Factors:
Soil and Sediment Properties: The organic matter content, clay content, and pH of soil and sediment significantly affect the fate of hydrophobic compounds. High organic matter content can lead to increased sorption, reducing leaching but also potentially decreasing bioavailability.
Temperature and pH: These environmental parameters influence microbial activity and the rates of chemical reactions. Optimal temperature and pH ranges exist for the microbial communities responsible for degradation.
Oxygen Availability: The presence or absence of oxygen determines the types of microbial processes that can occur. Aerobic degradation is generally faster and more complete for many organic pollutants. Under anaerobic conditions, degradation is slower and may lead to the formation of persistent intermediates.
Future Research Directions and Perspectives
Exploration of Novel and Greener Synthetic Pathways
The development of efficient and environmentally benign synthetic routes is paramount for the future viability of 2-(Hydroxymethyl)-3-pentadecylphenol. Current synthetic approaches for substituted hydroxymethyl phenols often involve multi-step processes that may utilize harsh reagents. Future research should focus on novel methodologies that improve yield, reduce waste, and utilize sustainable starting materials.
One promising avenue is the direct hydroxymethylation of 3-pentadecylphenol (B1217947), which can be sourced from the renewable feedstock CNSL. researchgate.net Exploring various catalysts and reaction conditions for this transformation will be crucial. Furthermore, leveraging biocatalysis and enzymatic transformations could offer highly selective and greener alternatives to traditional chemical methods. The principles of green chemistry, such as atom economy and the use of less hazardous solvents, should guide the development of these new pathways. epa.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct Catalytic Hydroxymethylation | Fewer reaction steps, potentially higher atom economy. | Development of selective catalysts (e.g., metal-organic frameworks, supported metal catalysts) that favor ortho-hydroxymethylation. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for and engineering enzymes (e.g., hydroxylases, formaldehyde-transferring enzymes) capable of modifying the 3-pentadecylphenol backbone. |
| Flow Chemistry | Improved safety, scalability, and process control; potential for higher yields and purity. | Optimization of reaction parameters (temperature, pressure, residence time) in a continuous flow reactor setup. |
| Grignard-based Synthesis | Versatile for creating C-C bonds. A potential route involves forming a Grignard reagent from a protected brominated pentadecylphenol and reacting it with a carbonate. google.comgoogle.com | Optimizing reaction conditions for Grignard reagent formation and subsequent carbonation to maximize yield and minimize side products. |
Comprehensive Elucidation of Complex Biological Mechanisms
The structural similarity of this compound to other bioactive phenolic lipids, such as its parent compound 3-pentadecylphenol and cardanol (B1251761), suggests it may possess a range of biological activities. chemicalbook.commdpi.com Future research must move beyond preliminary screening to a comprehensive elucidation of its mechanisms of action at the molecular level.
Initial investigations could focus on its potential as an antioxidant, given the phenolic hydroxyl group. Subsequent studies should explore its interaction with specific cellular targets, such as enzymes and signaling proteins. Techniques like molecular docking, proteomics, and transcriptomics will be invaluable in identifying these targets and understanding the downstream effects on cellular pathways. Given that related phenolic lipids have shown promise as antiobesity and antibacterial agents, these are logical areas for initial investigation. chemicalbook.com
| Potential Biological Activity | Proposed Mechanism for Investigation | Relevant Research Techniques |
| Antioxidant | Direct radical scavenging; activation of cellular antioxidant pathways (e.g., Nrf2-ARE pathway). | DPPH/ABTS assays, cellular ROS measurements, Western blotting for Nrf2 activation. |
| Enzyme Inhibition | Competitive or non-competitive binding to the active site of key enzymes (e.g., α-glucosidase, lipases). | In vitro enzyme kinetic assays, isothermal titration calorimetry (ITC), X-ray crystallography of enzyme-inhibitor complexes. |
| Antimicrobial | Disruption of bacterial cell membranes, inhibition of essential bacterial enzymes. | Minimum inhibitory concentration (MIC) assays, membrane permeability assays, electron microscopy. |
Development of Advanced Derivatization Strategies for Targeted Applications
The presence of two reactive functional groups—a phenolic hydroxyl and a primary alcohol (hydroxymethyl group)—makes this compound an excellent scaffold for chemical modification. Advanced derivatization strategies can be employed to fine-tune its physicochemical properties and tailor it for specific applications.
For instance, esterification or etherification of the hydroxyl groups can alter its solubility, lipophilicity, and bioavailability. Acylation is a common derivatization technique that can be used to create ester products, potentially enhancing the compound's performance in certain applications or aiding in its analysis. researchgate.netnih.gov These modifications could lead to the development of prodrugs with enhanced therapeutic efficacy or new polymeric materials with unique properties. Combining derivatization with isotope labeling could also facilitate detailed metabolic and pharmacokinetic studies. nih.govresearchgate.net
| Derivatization Strategy | Target Functional Group(s) | Potential Application/Outcome |
| Esterification/Acylation | Phenolic hydroxyl, hydroxymethyl | Creation of prodrugs, modification of solubility, development of monomers for polyesters. |
| Etherification | Phenolic hydroxyl, hydroxymethyl | Enhanced chemical stability, altered lipophilicity for improved biological membrane interaction. |
| Polymerization | Both hydroxyl groups | Synthesis of novel polyethers, polycarbonates, or epoxy resins with a renewable component. |
| Isotopic Labeling | Introduction of isotopes (e.g., ¹³C, ²H) | Tracing metabolic pathways, quantification in complex biological matrices. nih.gov |
Sustainable Production and Industrial Utilization of this compound
The potential for sustainable production is a significant advantage for this compound, given its link to CNSL, a byproduct of the cashew industry. researchgate.net Future research should focus on optimizing the extraction of 3-pentadecylphenol from CNSL and its subsequent conversion to this compound in an integrated and sustainable biorefinery concept. This approach would align with the growing demand for bio-based chemicals and materials. rsc.org
The industrial utilization of this compound could be diverse. Its bifunctional nature, combined with the long alkyl chain, makes it a candidate for applications in polymer chemistry, such as a monomer for specialty polymers or as a modifier to improve the flexibility and impact strength of resins. mdpi.com Furthermore, if its biological activities are confirmed, it could be utilized in the formulation of specialty chemicals, such as antioxidants for industrial products or as an active ingredient in agrochemical or pharmaceutical formulations. The development of cost-effective and scalable production processes will be the key determinant of its commercial success. frontiersin.org
Q & A
Q. How can computational tools improve the synthesis and characterization workflow?
- Methodological Answer :
- Density Functional Theory (DFT) predicts optimal reaction pathways for synthesizing derivatives.
- Molecular docking identifies potential protein targets (e.g., bacterial efflux pumps) for antimicrobial activity .
- Cheminformatics platforms (e.g., PubChem) cross-validate spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
